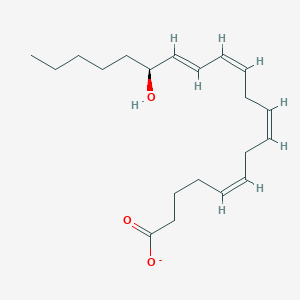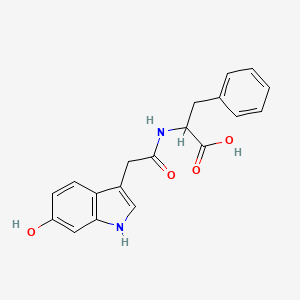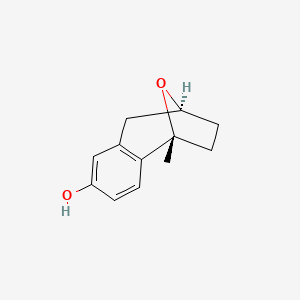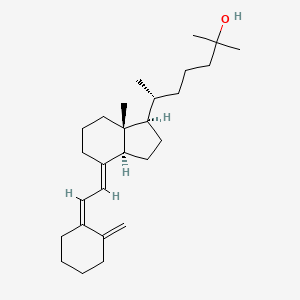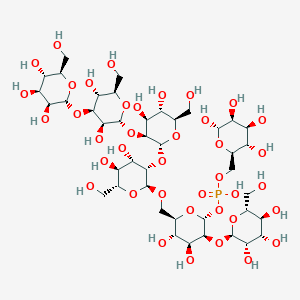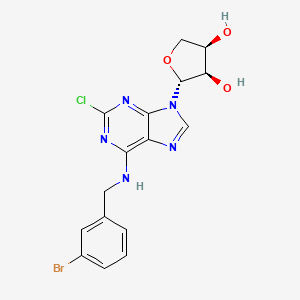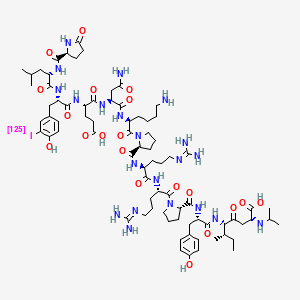
2,3-Dichloromuconic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloromuconic acid is a dichloromuconic acid in which the two chloro groups are placed at positions 2 and 3. It is a conjugate acid of a 2,3-dichloromuconate(2-).
科学的研究の応用
Environmental Impact and Toxicology
- 2,4-Dichlorophenoxyacetic acid, a related compound to 2,3-dichloromuconic acid, is a widely-used herbicide in agriculture. Its toxicity and impact on the environment, including water contamination, have been studied extensively, revealing the need for efficient removal methods and assessment of exposure in humans and other species (Zuanazzi et al., 2020).
Biodegradation and Metabolic Pathways
- Research on the metabolism of 2,4-dichlorophenoxyacetic acid by various microorganisms has led to the discovery of degradation pathways. For instance, an Arthrobacter species can convert chlorocatechols to dichloromuconic acids, demonstrating a potential pathway for environmental remediation of chlorinated compounds (Tiedje et al., 1969).
Advanced Oxidation Processes
- The study of advanced oxidation processes, like the catalytic degradation of 2,4-dichlorophenoxyacetic acid, has contributed to the understanding of how similar compounds, including this compound, might be efficiently removed from the environment. These processes involve the use of catalysts like nano-Fe2O3 activated peroxymonosulfate (Jaafarzadeh et al., 2017).
Photodegradation and Catalytic Activity
- Photocatalytic degradation using materials like Fe3O4@WO3/SBA-15 under UV irradiation has been explored for compounds like 2,4-dichlorophenoxyacetic acid. This research provides insights into potential methods for the degradation of this compound in contaminated water resources (Lima et al., 2020).
Plant Metabolism and Growth Effects
- Research into the effects of compounds like 2,4-dichlorophenoxyacetic acid on plant metabolism and growth can shed light on the impact of similar compounds, including this compound. These studies explore how herbicides affect vegetative growth, fruit anatomy, and seed setting in plants (Gelmesa et al., 2013).
特性
CAS番号 |
114449-10-4 |
|---|---|
分子式 |
C6H4Cl2O4 |
分子量 |
211 g/mol |
IUPAC名 |
2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12) |
InChIキー |
SOSGLWHQVQUMLM-UHFFFAOYSA-N |
SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
正規SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
